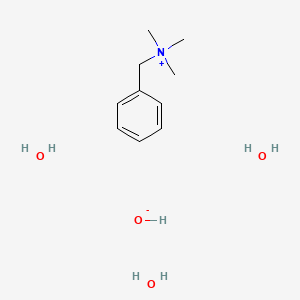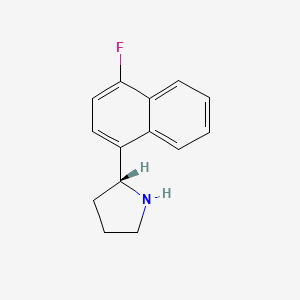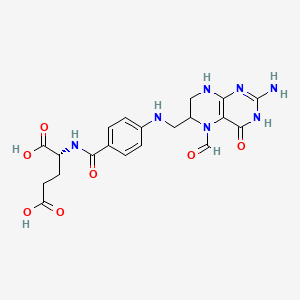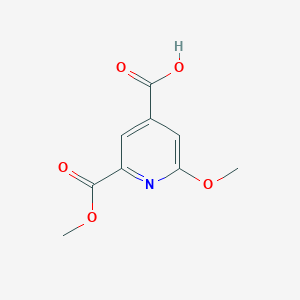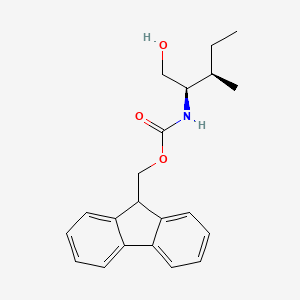
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- is a complex organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of difluorophenyl and nitrophenyl groups in the molecule suggests potential biological activity and utility in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with the oxazolidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenol under dehydrating conditions, often using agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrophenyl ester can yield the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or H2/Pd (hydrogenation over palladium) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 (aluminum chloride) or FeCl3 (ferric chloride).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
Biological Research: Studying the biological activity of difluorophenyl and nitrophenyl derivatives.
Industrial Chemistry: Used in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, oxazolidines can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
相似化合物的比较
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Fluorophenyl Derivatives: Often used in drug design for their enhanced metabolic stability and bioavailability.
Nitrophenyl Esters: Commonly used as intermediates in organic synthesis.
Uniqueness
The combination of oxazolidine, difluorophenyl, and nitrophenyl groups in this compound makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other similar compounds.
属性
分子式 |
C17H12F2N2O6 |
|---|---|
分子量 |
378.28 g/mol |
IUPAC 名称 |
(4-nitrophenyl) (4S,5S)-4-(3,4-difluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H12F2N2O6/c1-9-15(10-2-7-13(18)14(19)8-10)20(16(22)26-9)17(23)27-12-5-3-11(4-6-12)21(24)25/h2-9,15H,1H3/t9-,15+/m0/s1 |
InChI 键 |
DARRWSODOOEPJH-BJOHPYRUSA-N |
手性 SMILES |
C[C@H]1[C@@H](N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
规范 SMILES |
CC1C(N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





